Isodihydrofutoquinol B
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Overview
Description
Isodihydrofutoquinol B is a naturally occurring compound that belongs to the class of phenylpropanoids and lignans. It is isolated from the stems of Piper kadsura (Choisy) Ohwi, a plant species in the Piperaceae family . This compound has garnered attention due to its neuroprotective properties, particularly its ability to protect PC12 cells from damage induced by amyloid-beta peptides .
Mechanism of Action
Target of Action
Isodihydrofutoquinol B is an active compound that can be isolated from the stems of Piper kadsura . It has been found to have a neuroprotective effect on Aβ25-35-induced PC12 cell damage . The primary target of this compound is the Aβ25-35-induced PC12 cells . These cells are often used as a model for studying neurodegenerative diseases, such as Alzheimer’s disease .
Mode of Action
It has been suggested that it interacts with its targets (aβ25-35-induced pc12 cells) in a way that provides neuroprotection . This interaction may involve the modulation of certain biochemical pathways that are involved in neurodegeneration .
Biochemical Pathways
Given its neuroprotective effects, it is likely that it influences pathways related to neuronal survival and death
Result of Action
The primary result of this compound’s action is the neuroprotection of Aβ25-35-induced PC12 cells . This suggests that the compound may have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer’s disease .
Action Environment
Like all chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Isodihydrofutoquinol B interacts with certain biomolecules in biochemical reactions. It has been observed to have a neuroprotective effect on PC12 cells, which are derived from a pheochromocytoma of the rat adrenal medulla
Cellular Effects
This compound has been observed to have a neuroprotective effect on Aβ25-35-induced PC12 cell damage This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert a neuroprotective effect on Aβ25-35-induced PC12 cell damage , suggesting it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Isodihydrofutoquinol B can be synthesized through various organic synthesis techniques. One common method involves the extraction and isolation from the stems of Piper kadsura. The process typically includes solvent extraction, followed by chromatographic purification to obtain the pure compound .
Industrial Production Methods: While there is limited information on large-scale industrial production, the extraction from natural sources remains the primary method. Advances in synthetic organic chemistry may eventually lead to more efficient industrial production methods.
Chemical Reactions Analysis
Types of Reactions: Isodihydrofutoquinol B undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the double bonds or other reactive sites within the molecule.
Substitution: Various substitution reactions can introduce new functional groups, enhancing or modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
Isodihydrofutoquinol B has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying lignan biosynthesis and reactivity.
Industry: While its industrial applications are still under exploration, its unique properties could lead to the development of new pharmaceuticals or nutraceuticals.
Comparison with Similar Compounds
- Clarkinol A
- Burchellin
- Kadsurin B
- Lancifolin C
Comparison: Isodihydrofutoquinol B is unique among these compounds due to its specific neuroprotective properties and its ability to interact with amyloid-beta peptides . While other compounds like clarkinol A also show significant biological activity, this compound’s specific interaction with neurodegenerative pathways sets it apart.
Properties
IUPAC Name |
4-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-8,10-12,14H,1,6,9,13H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOHLDSEWHACKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660095 |
Source
|
Record name | 4-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-(prop-2-en-1-yl)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62499-71-2 |
Source
|
Record name | 4-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-(prop-2-en-1-yl)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the known natural sources of Isodihydrofutoquinol B?
A1: this compound has been isolated from several Indian Piper species. [] This genus includes plants like black pepper and long pepper, known for their culinary and medicinal uses. Further research may reveal its presence in other related plant species.
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